2-Aminoquinazoline
Overview
Description
2-Aminoquinazoline is a compound with the molecular formula C8H7N3. It has a molecular weight of 145.16 g/mol . It is also known by other names such as quinazolin-2-amine and 2-amino quinazoline .
Synthesis Analysis
The synthesis of 2-aminoquinazoline derivatives can be achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . Another method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives has been developed. They were obtained by treating the amino group of polymer-linked amino acids with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine .Molecular Structure Analysis
The IUPAC name for 2-Aminoquinazoline is quinazolin-2-amine. The InChI string is InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7 (6)11-8/h1-5H, (H2,9,10,11) and the Canonical SMILES string is C1=CC=C2C (=C1)C=NC (=N2)N .Chemical Reactions Analysis
A versatile method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives, 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines, has been developed. They were obtained by treating the amino group of polymer-linked amino acids with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine .Physical And Chemical Properties Analysis
2-Aminoquinazoline has a molecular weight of 145.16 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. The Exact Mass is 145.063997236 g/mol and the Monoisotopic Mass is also 145.063997236 g/mol. The Topological Polar Surface Area is 51.8 Ų. It has a Heavy Atom Count of 11 .Scientific Research Applications
Application in Catalysts Synthesis
- Scientific Field : Chemistry
- Summary of the Application : 2-Aminoquinazoline derivatives are synthesized using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .
- Methods of Application : The synthesis is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .
- Results or Outcomes : A wide range of substrates can be used and high yields are obtained, demonstrating the practicality of this method for the synthesis of 2-aminoquinazoline derivatives .
Application in Cancer Therapy
- Scientific Field : Medicinal and Pharmaceutical Chemistry
- Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are potential therapeutic agents in urinary bladder cancer therapy .
- Methods of Application : The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
- Results or Outcomes : Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Application in Pharmacological Diversification
- Scientific Field : Pharmacology
- Summary of the Application : 4-Anilinoquinazoline and hydroxamic acid hybrids are synthesized as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC) .
- Methods of Application : The synthesis involves the combination of 4-anilinoquinazoline and hydroxamic acid hybrids .
- Results or Outcomes : HDAC inhibitors are claimed to possess minimal toxicities toward the normal cells; hence, their combinations with other anti-cancer agents could be beneficial .
Application in Anti-Inflammatory Drugs
- Scientific Field : Pharmacology
- Summary of the Application : Quinazoline is a heterocyclic aromatic scaffold that possesses significant biological and pharmaceutical properties, including anti-inflammatory activities .
- Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
- Results or Outcomes : Various quinazoline-based drugs are in clinical use for their anti-inflammatory properties .
Application in Antibacterial Drugs
- Scientific Field : Microbiology
- Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are known for their antibacterial activities .
- Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
- Results or Outcomes : Various quinazoline-based drugs are in clinical use for their antibacterial properties .
Application in Antiviral Drugs
- Scientific Field : Virology
- Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are known for their antiviral activities .
- Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
- Results or Outcomes : Various quinazoline-based drugs are in clinical use for their antiviral properties .
Application in Antimalarial Drugs
- Scientific Field : Pharmacology
- Summary of the Application : Quinazoline derivatives, including 2-Aminoquinazoline, are known for their antimalarial activities .
- Methods of Application : The specific methods of application depend on the properties of the substituents and their presence and position on one of the cyclic compounds .
- Results or Outcomes : Various quinazoline-based drugs are in clinical use for their antimalarial properties .
Application in Synthesis of 2-Substituted-4-Aminoquinazolines
- Scientific Field : Chemistry
- Summary of the Application : 2-Substituted-4-aminoquinazolines are synthesized in the presence of CuBr, L-proline, and DMF .
- Methods of Application : The synthesis involves the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
- Results or Outcomes : The synthesis of 2-substituted-4-aminoquinazolines is achieved, demonstrating the practicality of this method .
Application in Synthesis of 2-Amino-4-Iminoquinazolines
- Scientific Field : Chemistry
- Summary of the Application : 2-Amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
- Methods of Application : The synthesis involves the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
- Results or Outcomes : The synthesis of 2-amino-4-iminoquinazolines is achieved, demonstrating the practicality of this method .
Safety And Hazards
Future Directions
properties
IUPAC Name |
quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAAKPFIWJXPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333973 | |
Record name | 2-Aminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinazoline | |
CAS RN |
1687-51-0 | |
Record name | 2-Aminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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